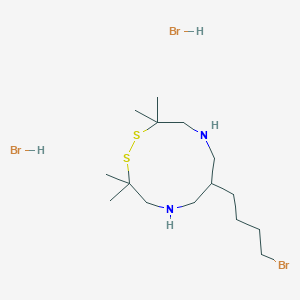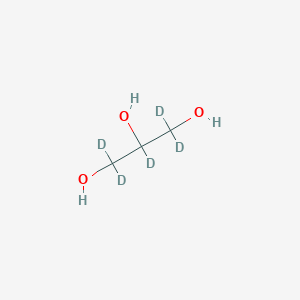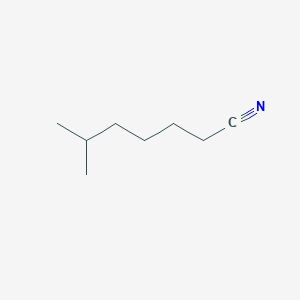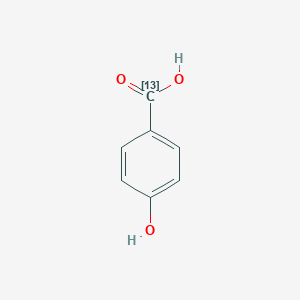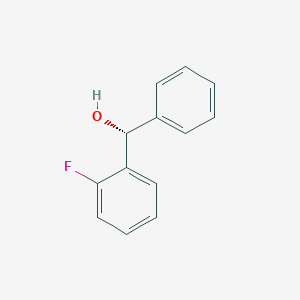
(R)-(2-fluorophenyl)(phenyl)methanol
描述
®-(2-fluorophenyl)(phenyl)methanol is a chiral compound with the molecular formula C13H11FO It is characterized by the presence of a fluorine atom on the phenyl ring and a hydroxyl group attached to the central carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-fluorophenyl)(phenyl)methanol typically involves the reduction of the corresponding ketone, (2-fluorophenyl)(phenyl)methanone, using chiral reducing agents. One common method is the asymmetric reduction using chiral catalysts such as oxazaborolidine, which ensures the formation of the ®-enantiomer with high enantiomeric excess. The reaction is usually carried out in an inert atmosphere at low temperatures to maintain the selectivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-(2-fluorophenyl)(phenyl)methanol may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts and hydrogen gas under controlled pressure and temperature conditions to achieve efficient and cost-effective synthesis. The scalability of these methods makes them suitable for the production of this compound in significant quantities for various applications.
化学反应分析
Types of Reactions
®-(2-fluorophenyl)(phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (2-fluorophenyl)(phenyl)methanone.
Reduction: Further reduction can lead to the formation of (2-fluorophenyl)(phenyl)methane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: (2-fluorophenyl)(phenyl)methanone
Reduction: (2-fluorophenyl)(phenyl)methane
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
科学研究应用
®-(2-fluorophenyl)(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is utilized in the development of advanced materials and as a precursor in the production of specialty chemicals.
作用机制
The mechanism of action of ®-(2-fluorophenyl)(phenyl)methanol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the compound may act as a ligand that binds to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, thereby influencing its pharmacological effects.
相似化合物的比较
Similar Compounds
- (S)-(2-fluorophenyl)(phenyl)methanol
- ®-(2-chlorophenyl)(phenyl)methanol
- ®-(2-bromophenyl)(phenyl)methanol
Uniqueness
®-(2-fluorophenyl)(phenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
(R)-(2-fluorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVMEOPYDLEHBR-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


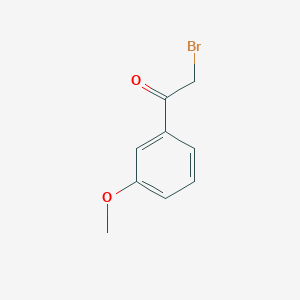
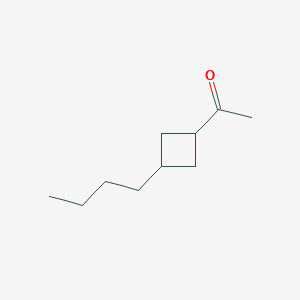
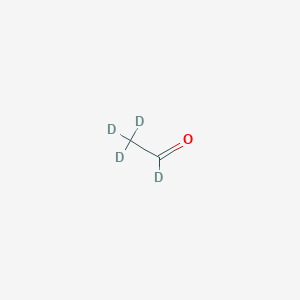
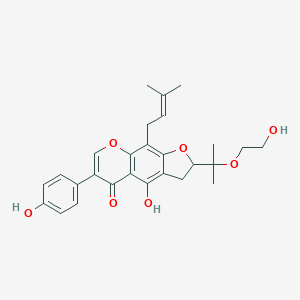
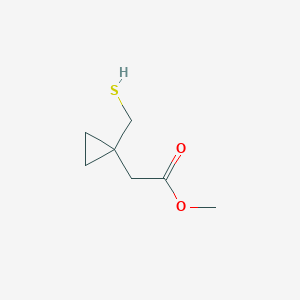
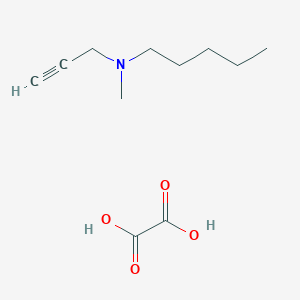
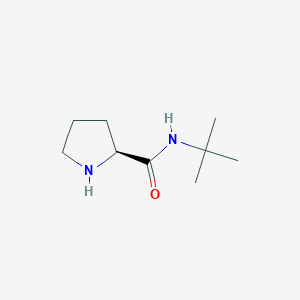
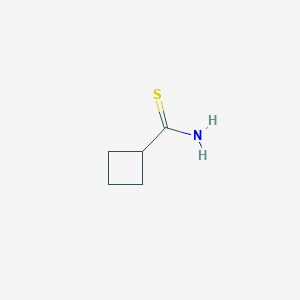
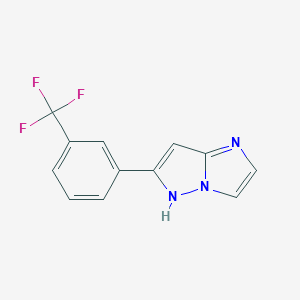
acetic acid](/img/structure/B137935.png)
